2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the desired thiazole derivative upon further treatment.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially affecting enzyme activity and receptor binding . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate several biological processes.
Comparison with Similar Compounds
2-[(Methylamino)methyl]phenol: This compound shares a similar structure but lacks the thiazole ring, resulting in different chemical properties and biological activities.
2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: This derivative has a chlorobenzyl group, which can enhance its biological activity.
Uniqueness: 2-[(Methylamino)methyl]-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of a thiazole ring and a methylamino group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H8N2O2S |
---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-(methylaminomethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2S/c1-7-3-5-8-2-4(11-5)6(9)10/h2,7H,3H2,1H3,(H,9,10) |
InChI Key |
VKYHPZFQLGMNKK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC=C(S1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.